(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate
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Overview
Description
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-benzyl group and a carboxylic acid esterified with another 4-fluoro-benzyl group
Preparation Methods
The synthesis of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-benzyl chloride with piperidine-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with 4-fluoro-benzyl alcohol under acidic conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:
1-(4-Fluoro-benzyl)-piperazine: This compound shares the 4-fluoro-benzyl group but has a piperazine ring instead of a piperidine ring.
4-Fluorobenzoic acid: This compound is a simpler structure with a single fluoro-benzyl group attached to a carboxylic acid.
Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine: This compound is a more complex structure with additional functional groups and a different core structure.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-17-8-4-15(5-9-17)13-23-12-2-1-3-19(23)20(24)25-14-16-6-10-18(22)11-7-16/h4-11,19H,1-3,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVFNXQOUTDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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